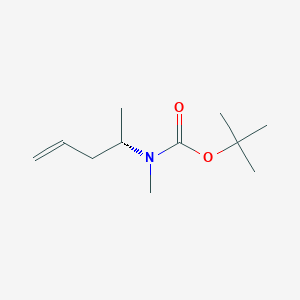

(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-methyl-N-[(2S)-pent-4-en-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-7-8-9(2)12(6)10(13)14-11(3,4)5/h7,9H,1,8H2,2-6H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFRWLSGAABYES-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC=C)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715596 | |

| Record name | tert-Butyl methyl[(2S)-pent-4-en-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833453-02-4 | |

| Record name | tert-Butyl methyl[(2S)-pent-4-en-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-[(1S)-1-methyl-3-buten-1-yl]-carbamic acid, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate chemical properties

An In-depth Technical Guide to (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate

Introduction

(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is a chiral synthetic intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. Its molecular architecture is distinguished by three key functional motifs: a stereochemically defined secondary carbon center, a versatile terminal alkene, and a tert-butoxycarbonyl (Boc) protected N-methylamine. This combination renders the molecule a valuable building block for the asymmetric synthesis of complex nitrogen-containing compounds, including natural products and pharmacologically active agents. The Boc group provides robust protection under a wide range of reaction conditions, yet it can be removed selectively under mild acidic protocols, enabling sequential synthetic transformations.[1][2] The terminal alkene offers a reactive handle for a plethora of chemical modifications, while the inherent chirality serves as a crucial element for constructing enantiomerically pure target molecules. Chiral homoallylic amines, the core structure of this compound, are recognized as important subunits in many biologically active molecules and are pivotal intermediates in the synthesis of alkaloids and various nitrogen heterocycles.[3][4][5]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate, designed for professionals in drug development and chemical research.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its core physicochemical properties can be reliably calculated or estimated based on its structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₂ | Calculated |

| Molecular Weight | 199.29 g/mol | Calculated |

| Appearance | Colorless to pale yellow oil | Predicted |

| Boiling Point | ~85-95 °C at 0.5 mmHg | Estimated[6] |

| Density | ~0.95 g/mL | Estimated[6] |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, MeOH). Insoluble in water. | Predicted |

| Chirality | (S)-configuration | Defined |

Proposed Synthesis

The synthesis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate can be efficiently achieved in a two-step sequence starting from the commercially available chiral precursor, (S)-pent-4-en-2-amine. The synthetic strategy involves the initial protection of the secondary amine with a Boc group, followed by N-methylation.

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocols

Step 1: Synthesis of (S)-tert-butyl pent-4-en-2-ylcarbamate

This initial step involves the protection of the secondary amine using di-tert-butyl dicarbonate ((Boc)₂O). This is a standard and high-yielding reaction for amine protection.[1]

-

Materials: (S)-pent-4-en-2-amine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or Sodium Hydroxide (NaOH), Dichloromethane (DCM) or Tetrahydrofuran (THF), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve (S)-pent-4-en-2-amine (1.0 equiv) in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Add TEA (1.2 equiv) to the solution. Alternatively, an aqueous solution of NaOH can be used in a biphasic system.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of (Boc)₂O (1.1 equiv) in DCM to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography on silica gel if necessary.

-

Step 2: Synthesis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate

The N-H proton of the Boc-carbamate is sufficiently acidic to be deprotonated by a strong base like sodium hydride (NaH), allowing for subsequent alkylation with methyl iodide.

-

Materials: (S)-tert-butyl pent-4-en-2-ylcarbamate, Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl iodide (MeI), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride solution, Diethyl ether, Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a flame-dried, argon-flushed round-bottom flask, add anhydrous THF.

-

Add (S)-tert-butyl pent-4-en-2-ylcarbamate (1.0 equiv) and cool the solution to 0 °C.

-

Carefully add NaH (1.2 equiv) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 equiv) dropwise to the suspension.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Dilute with diethyl ether and separate the layers. Extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the final compound.

-

Predicted Spectroscopic Data

The structural identity and purity of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate can be confirmed using standard spectroscopic techniques. The following data are predicted based on its chemical structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Protons | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) |

| H-1 (CH₃-C) | Doublet | 3H | ~1.1 - 1.2 |

| H-2 (CH-N) | Multiplet | 1H | ~4.2 - 4.4 |

| H-3 (CH₂) | Multiplet | 2H | ~2.2 - 2.4 |

| H-4 (=CH₂) | Multiplet | 2H | ~5.0 - 5.2 |

| H-5 (-CH=) | Multiplet | 1H | ~5.7 - 5.9 |

| N-CH₃ | Singlet | 3H | ~2.7 - 2.8 |

| t-Butyl (C(CH₃)₃) | Singlet | 9H | ~1.4 - 1.5 |

Note: Due to rotational isomers (rotamers) around the carbamate C-N bond, some peaks, particularly the N-CH₃ and adjacent protons, may appear broadened or as two distinct sets of signals at room temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₃-C) | ~20 |

| C-2 (CH-N) | ~52 - 54 |

| C-3 (CH₂) | ~38 - 40 |

| C-4 (=CH₂) | ~117 |

| C-5 (-CH=) | ~135 |

| N-CH₃ | ~30 - 32 |

| C(CH₃)₃ (t-Butyl) | ~28.5 |

| C (CH₃)₃ (t-Butyl) | ~80 |

| C=O (Carbamate) | ~155 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| C=O (Carbamate) | Stretch | ~1690 - 1700 (strong) |

| C=C (Alkene) | Stretch | ~1640 (weak) |

| =C-H (Alkene) | Stretch | ~3075 |

| C-H (Alkyl) | Stretch | ~2850 - 2980 |

| C-O (Ester) | Stretch | ~1160 - 1250 |

| C-N (Amine) | Stretch | ~1140 |

Mass Spectrometry (MS)

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 200.16 | Molecular Ion (Protonated) |

| [M-C₄H₈]⁺ or [M-56]⁺ | 144.10 | Loss of isobutylene |

| [M-C₅H₉O₂]⁺ or [M-101]⁺ | 99.10 | Loss of the Boc group |

| [C₄H₉]⁺ | 57.07 | tert-butyl cation |

Reactivity and Synthetic Utility

The utility of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate as a synthetic intermediate stems from the distinct reactivity of its functional groups.

The N-Boc-N-Methyl Group

-

Stability : The Boc protecting group is highly stable to basic conditions, organometallic reagents, and nucleophiles, allowing for extensive modification of the alkene moiety without affecting the protected amine.[1][7]

-

Deprotection : It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent, to regenerate the secondary N-methylamine.[2][8][9] This orthogonality is a cornerstone of modern synthetic strategy. The mechanism involves protonation of the carbonyl, followed by the formation of a stable tert-butyl cation, which subsequently eliminates to form isobutylene and carbon dioxide.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The Terminal Alkene

The pent-4-enyl group is a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation. Terminal alkenes are attractive starting materials due to their ready availability and predictable reactivity.[10][11]

-

Reduction : The double bond can be selectively hydrogenated to yield the corresponding saturated carbamate.

-

Oxidation : It can undergo various oxidative transformations, including:

-

Metathesis : The terminal alkene is an excellent substrate for olefin cross-metathesis or ring-closing metathesis (if tethered to another alkene), providing powerful tools for complex molecule construction.[3]

-

Hydrofunctionalization : Reactions such as hydroboration-oxidation, hydroamination, or hydrocyanation can introduce new functionality at either the terminal or internal carbon of the original double bond.[11][14]

Potential Applications in Drug Discovery

Chiral amines are ubiquitous structural motifs in pharmaceuticals. (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate serves as a valuable chiral pool starting material for the synthesis of more complex drug candidates. The N-methyl group can be a critical feature for modulating pharmacological activity, improving metabolic stability, or enhancing cell permeability.[15] Following modification of the alkene and deprotection, the resulting chiral secondary amine can be incorporated into a wide array of molecular scaffolds, making this compound a strategic asset for building libraries of diverse, enantioenriched small molecules for high-throughput screening.

Safety Information

While specific toxicity data for this compound is unavailable, compounds with similar functional groups should be handled with appropriate care. It is predicted to be a skin and eye irritant.[16] Standard laboratory safety protocols should be followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation, ingestion, and skin contact.

-

Refer to the Safety Data Sheet (SDS) for related compounds for more detailed handling and disposal information.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][1]

-

Organic & Biomolecular Chemistry. Homoallylic amines as efficient chiral inducing frameworks in the conjugate addition of amides to α,β-unsaturated esters. An entry to enantio-enriched diversely substituted amines. [Link][17]

-

ChemBK. N-Boc-N-methyl-ethylenediamine - Physico-chemical Properties. [Link][6]

-

ACS Publications, The Journal of Organic Chemistry. Asymmetric Synthesis of C-Aliphatic Homoallylic Amines and Biologically Important Cyclohexenylamine Analogues. [Link][3]

-

R Discovery. Recent Development in Asymmetric Synthesis of Homo-allylic Amines Catalyzed by Small Organic Molecules. [Link][4]

-

PubMed Central. Asymmetric organocatalytic synthesis of chiral homoallylic amines. [Link][5]

-

PubMed Central. Preparation of Stereodefined Homoallylic Amines from the Reductive Cross-Coupling of Allylic Alcohols with Imines. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link][8]

-

Reddit. Why is boc stable to hydrolysis under basic conditions?. [Link][7]

-

PubMed Central. Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes. [Link][10]

-

PubChem. N-Boc-N-methylethylenediamine. [Link]

-

National Institutes of Health. Asymmetric synthesis from terminal alkenes by diboration/cross-coupling cascades. [Link][14]

-

PubChem. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link][9]

-

National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

-

ResearchGate. ( A ) Selected chemical transformations of alkene 14 . Such reactions.... [Link][13]

-

ACS Publications, The Journal of Organic Chemistry. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

-

PubChem. tert-butyl N-((3R)-4-methylpent-1-yn-3-yl)carbamate. [Link][16]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Asymmetric organocatalytic synthesis of chiral homoallylic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. reddit.com [reddit.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactions of Alkenes [organic-chemistry.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Asymmetric synthesis from terminal alkenes by diboration/cross-coupling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. tert-butyl N-((3R)-4-methylpent-1-yn-3-yl)carbamate | C11H19NO2 | CID 45091891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Homoallylic amines as efficient chiral inducing frameworks in the conjugate addition of amides to α,β-unsaturated esters. An entry to enantio-enriched diversely substituted amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of Chiral Unsaturated Carbamates

Introduction

Chiral unsaturated carbamates are invaluable structural motifs in modern organic synthesis, serving as versatile intermediates in the preparation of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Their unique combination of a nucleophilic nitrogen, a carbonyl group, and a reactive olefinic bond, all within a chiral framework, offers a rich platform for diverse chemical transformations. This guide provides a comprehensive overview of the primary strategies for the stereoselective synthesis of these critical building blocks, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each method, offering not just protocols, but a rationale for the experimental design, thereby empowering the reader to adapt and innovate.

I. Catalytic Asymmetric Allylic Amination: The Workhorse of Chiral Carbamate Synthesis

Transition metal-catalyzed asymmetric allylic amination (AAA) stands as one of the most powerful and widely utilized methods for the synthesis of chiral unsaturated carbamates. This approach typically involves the reaction of an allylic substrate, bearing a suitable leaving group, with a carbamate nucleophile in the presence of a chiral transition metal catalyst.

A. Mechanistic Principles: The π-Allyl Intermediate

The generally accepted mechanism for transition metal-catalyzed allylic amination proceeds through the formation of a metal-coordinated π-allyl cation intermediate.[1] The metal catalyst, typically based on palladium, iridium, or rhodium, facilitates the departure of a leaving group from the allylic substrate.[1][2] The carbamate nucleophile then attacks this π-allyl complex. The enantioselectivity of the reaction is dictated by the chiral ligand coordinated to the metal center, which influences the facial selectivity of the nucleophilic attack.

The choice of metal can significantly impact the regioselectivity of the reaction. For instance, palladium catalysts often favor the formation of the linear product, whereas iridium catalysts can provide excellent selectivity for the branched, chiral product.[3]

B. Diagram: Generalized Catalytic Cycle of Asymmetric Allylic Amination

Caption: Generalized catalytic cycle for transition-metal-catalyzed asymmetric allylic amination.

C. Experimental Protocol: Iridium-Catalyzed Asymmetric Allylation of Carbamates

This protocol is adapted from the work of Hartwig and coworkers, demonstrating a highly enantioselective process for the synthesis of branched allylic amines protected as carbamates.[3]

Materials:

-

[Ir(COD)Cl]₂ (1.0 mol%)

-

Chiral phosphoramidite ligand (e.g., Feringa's ligand) (2.0 mol%)

-

Allylic carbonate (e.g., cinnamyl methyl carbonate) (1.0 equiv)

-

Carbamate (e.g., benzyl carbamate) (1.2 equiv)

-

Base (e.g., DABCO)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add [Ir(COD)Cl]₂ and the chiral phosphoramidite ligand.

-

Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Add the carbamate and the base to the reaction mixture and stir for an additional 10 minutes.

-

Add the allylic carbonate to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., 50 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral unsaturated carbamate.

D. Data Summary: Iridium-Catalyzed Allylation

| Entry | Allylic Carbonate | Carbamate | Yield (%) | ee (%) |

| 1 | Cinnamyl methyl carbonate | Benzyl carbamate | 95 | 98 |

| 2 | Crotyl methyl carbonate | tert-Butyl carbamate | 88 | 96 |

| 3 | 1-Phenylallyl methyl carbonate | Ethyl carbamate | 92 | 97 |

Note: Data are representative and adapted from the literature to illustrate typical results.[3][4]

II. Enzymatic Kinetic Resolution: A Green Approach to Chiral Carbamates

Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign route to enantiomerically pure compounds.[5] This strategy relies on the ability of enzymes, such as lipases and esterases, to selectively catalyze the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.[6][7]

A. Core Principle: Enantioselective Acyl Transfer

In the context of chiral unsaturated carbamate synthesis, EKR can be employed in several ways. One common approach is the resolution of a racemic allylic alcohol via enantioselective acylation with a carbamate-based acyl donor. Alternatively, a racemic amine can be resolved by acylation with a suitable carbonate.[6] The success of this method hinges on the high enantioselectivity of the chosen enzyme for the specific substrate. A significant advantage of enzymatic methods is that they are typically performed under mild conditions in aqueous media.[5][8]

B. Diagram: Enzymatic Kinetic Resolution Workflow

Caption: Workflow for the enzymatic kinetic resolution of a racemic allylic alcohol.

C. Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a generalized procedure for the kinetic resolution of a racemic secondary allylic alcohol.

Materials:

-

Racemic secondary allylic alcohol (1.0 equiv)

-

Acyl donor (e.g., vinyl carbamate) (0.5-0.6 equiv)

-

Immobilized lipase (e.g., Novozym® 435)

-

Anhydrous organic solvent (e.g., toluene or MTBE)

Procedure:

-

To a flask, add the racemic allylic alcohol, the acyl donor, and the organic solvent.

-

Add the immobilized lipase to the mixture.

-

Stir the reaction at a controlled temperature (e.g., 40 °C) and monitor the conversion by GC or HPLC.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

-

Filter off the immobilized enzyme (which can often be recycled).

-

Concentrate the filtrate under reduced pressure.

-

Separate the chiral unsaturated carbamate from the unreacted enantioenriched allylic alcohol by flash column chromatography.

III. Chiral Auxiliaries: Covalently-Bound Stereocontrol

The use of chiral auxiliaries is a classic and reliable strategy for asymmetric synthesis.[9] A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.

A. Rationale: Diastereoselective Transformations

By attaching a chiral auxiliary to an achiral unsaturated alcohol or amine, a chiral substrate is formed. Subsequent reactions, such as carbamoylation or other modifications, proceed diastereoselectively due to the steric and electronic influence of the auxiliary. Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in this context.[10]

B. Experimental Protocol: Asymmetric Synthesis via an Oxazolidinone Auxiliary

This protocol outlines a general approach for the synthesis of a chiral unsaturated carbamate using an Evans-type oxazolidinone auxiliary.

Materials:

-

Chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 equiv)

-

Strong base (e.g., n-BuLi)

-

Unsaturated acyl chloride (e.g., crotonyl chloride) (1.0 equiv)

-

Anhydrous THF

Procedure:

-

Dissolve the chiral oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

-

Slowly add n-BuLi and stir for 15 minutes to form the lithium salt.

-

Add the unsaturated acyl chloride dropwise and stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over MgSO₄, and concentrate in vacuo.

-

Purify the resulting N-acylated oxazolidinone by flash chromatography.

-

The carbamate can be formed in a subsequent step, and the auxiliary can be cleaved under specific conditions (e.g., with LiOH/H₂O₂).

IV. Emerging Strategies in Chiral Unsaturated Carbamate Synthesis

While the aforementioned methods are well-established, the field continues to evolve with the development of novel and innovative approaches.

A. Enantioselective Synthesis from CO₂

The use of carbon dioxide (CO₂) as a renewable C1 feedstock is a highly attractive goal in green chemistry. Recent research has demonstrated the enantioselective synthesis of cyclic carbamates from unsaturated amines and CO₂ facilitated by bifunctional organocatalysts.[11][12] Additionally, iridium-catalyzed domino reactions of CO₂ with allyl chlorides and primary amines have been developed to produce branched allylic carbamates with high enantiopurity.[4][13]

B. Asymmetric Desymmetrization

The desymmetrization of prochiral or meso compounds offers an elegant and atom-economical route to chiral products. For instance, the enantioselective desymmetrization of prochiral dienes via olefin metathesis using chiral catalysts can provide access to complex chiral carbamate precursors.[14][15]

Conclusion

The synthesis of chiral unsaturated carbamates is a dynamic and crucial area of research, with applications spanning the entire spectrum of chemical and pharmaceutical sciences. This guide has outlined the core strategies employed in their preparation, from the robust and versatile transition metal-catalyzed allylic aminations to the green and highly selective enzymatic resolutions, and the classic, reliable use of chiral auxiliaries. An understanding of the mechanistic principles behind each method is paramount for troubleshooting, optimization, and the development of novel synthetic pathways. As the demand for enantiomerically pure compounds continues to grow, the innovation in the synthesis of chiral unsaturated carbamates will undoubtedly remain a key focus for the scientific community.

References

-

Jacobsen, E. N., & Toste, F. D. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. [Link]

-

Dudziak, A., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. [Link]

-

Blakey, S. B., et al. (2025). Asymmetric Aziridination of Allylic Carbamates Using Ion-Paired Rhodium Complexes and Extrapolation to C H Amination of Phenethyl Carbamates. Angewandte Chemie International Edition. [Link]

-

Synthetic Organic Chemistry. (2026). Catalytic Asymmetric Allylic Amination. Personal website. [Link]

-

Ghorai, M. K., et al. (2010). New insights into the mechanism of palladium-catalyzed allylic amination. Organic & Biomolecular Chemistry. [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

-

University of the Witwatersrand. (1993). An approach to the synthesis of chiral carbamates. WiredSpace. [Link]

-

Toste, F. D., & Jacobsen, E. N. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. [Link]

-

Berry, S., et al. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry. [Link]

-

Jacobsen, E. N., & Toste, F. D. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. [Link]

-

Eliel, E. L., & Wilen, S. H. (2007). Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. Stereochemistry of Organic Compounds. [Link]

-

Aggarwal, V. K., et al. (2010). Asymmetric Synthesis of Allylsilanes by the Borylation of Lithiated Carbamates: Formal Total Synthesis of (−)-Decarestrictine D. Angewandte Chemie International Edition. [Link]

-

Zhao, Y., et al. (2024). Computational Study of the Ir-Catalyzed Formation of Allyl Carbamates from CO2. Organometallics. [Link]

-

Ríos-Lombardía, N., et al. (2023). Chemoenzymatic Synthesis of Chiral Building Blocks Based on the Kinetic Resolution of Glycerol-Derived Cyclic Carbonates. Chemistry – A European Journal. [Link]

-

Jiang, H., et al. (2023). Enantioselective synthesis of axially chiral carbamates and amides with carbon dioxide via copper catalysis. Organic Chemistry Frontiers. [Link]

-

Park, Y., et al. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews. [Link]

-

Hoveyda, A. H., & Schrock, R. R. (2011). Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. Journal of the American Chemical Society. [Link]

-

Wikipedia. (n.d.). Kinetic resolution. Wikipedia. [Link]

-

Zhao, Y., et al. (2024). Computational Study of the Ir-Catalyzed Formation of Allyl Carbamates from CO2. Organometallics. [Link]

-

Ghorai, M. K., et al. (2012). Asymmetric 1,2-Carbamoyl Rearrangement of Lithiated Chiral Oxazolidine Carbamates and Diastereoselective synthesis of α-Hydroxy Amides. Organic Letters. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

-

Liu, G., et al. (2020). Synthesis of allylamines via transition metal-catalyzed allylic C-H amination of α-alkenes. Chinese Chemical Letters. [Link]

-

Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Biotechnology. [Link]

-

de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. [Link]

-

Sibi, M. P., & Stanley, L. M. (2006). Asymmetric anti-aldol addition of achiral ketones via chiral N-amino cyclic carbamate hydrazones. Chemical Communications. [Link]

-

Bornscheuer, U. T., et al. (2024). Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. Angewandte Chemie International Edition. [Link]

-

SEQENS. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]

-

R Discovery. (n.d.). Synthesis Of Carbamates Research Articles. R Discovery. [Link]

-

Hoveyda, A. H., & Schrock, R. R. (2011). Catalytic Enantioselective Olefin Metathesis in Natural Product Synthesis. Chiral Metal-Based Complexes that Deliver High Enantioselectivity and More. Organic Letters. [Link]

-

Maruoka, K., et al. (2015). A practical method for the aziridination of α,β-unsaturated carbonyl compounds with a simple carbamate utilizing sodium hypochlorite pentahydrate. The Journal of Organic Chemistry. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Kafarski, P., & Lejczak, B. (2001). Synthesis of Chiral γ-Amino-β-hydroxyphosphonate Derivatives from Unsaturated Phosphonates. Current Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]

-

Kumar, A., et al. (2023). Rhodium-catalyzed allylic amination reactions: Recent advances. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Yu, X., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Green Chemistry. [Link]

-

Buchwald, S. L., & Sigman, M. S. (2022). Enantioselective Hydrocarbamoylation of Alkenes. Angewandte Chemie International Edition. [Link]

- F. Hoffmann-La Roche AG. (2012). Process for the synthesis of chiral cyclic carbamates.

-

Shibata, N., et al. (2019). Asymmetric Desymmetrization via Metal-Free C-F Bond Activation: Synthesis of 3,5-Diaryl-5-fluoromethyloxazolidin-2-ones with Quaternary Carbon Centers. Angewandte Chemie International Edition. [Link]

-

Tan, B., et al. (2021). Synthesis of chiral sulfinate esters by asymmetric condensation. Nature Catalysis. [Link]

-

Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. [Link]

Sources

- 1. Catalytic Asymmetric Allylic Amination - Wordpress [reagents.acsgcipr.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Computational Study of the Ir-Catalyzed Formation of Allyl Carbamates from CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmasalmanac.com [pharmasalmanac.com]

- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]

- 8. Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine: Catalyst Development Inspired by Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Catalytic Enantioselective Olefin Metathesis in Natural Product Synthesis. Chiral Metal-Based Complexes that Deliver High Enantioselectivity and More - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the chiral carbamate, (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate. In the absence of publicly available experimental spectra for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile. By examining the characteristic spectroscopic features of analogous structures and applying established correlation data, this guide serves as a valuable resource for the identification, characterization, and quality control of this and related compounds in a research and drug development setting. Each section elucidates the theoretical basis for the predicted data, outlines standardized experimental protocols for data acquisition, and offers expert interpretation of the expected spectral features.

Introduction: The Significance of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate

(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is a chiral molecule featuring a tert-butoxycarbonyl (Boc) protecting group on a secondary amine. The presence of both a chiral center and a terminal alkene functionality makes it a potentially valuable building block in asymmetric synthesis, allowing for the introduction of stereospecificity and further functionalization in the development of complex organic molecules and pharmaceutical intermediates.

The Boc protecting group is widely utilized in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under mildly acidic conditions.[1] The synthesis of such N-Boc protected amines is a common procedure in medicinal chemistry.[2][3]

Accurate spectroscopic characterization is paramount to confirming the successful synthesis and purity of the target molecule. This guide provides the foundational spectroscopic knowledge required to analyze this compound with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is predicted to exhibit distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift.[4][5]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.75 | ddt | 1H | H-4 | Vinylic proton, deshielded by the double bond.[6] Coupled to H-5 (trans), H-5' (cis), and H-3. |

| ~5.05 | m | 2H | H-5, H-5' | Terminal vinylic protons, appearing as a multiplet due to geminal and vicinal coupling.[6] |

| ~4.00 | m | 1H | H-2 | Methine proton adjacent to the nitrogen of the carbamate, significantly deshielded. |

| ~2.70 | s | 3H | N-CH₃ | Methyl group attached to nitrogen, appearing as a singlet. |

| ~2.30 | m | 2H | H-3 | Methylene protons adjacent to the chiral center and the double bond. |

| ~1.45 | s | 9H | Boc (C(CH₃)₃) | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet due to free rotation.[7] |

| ~1.15 | d | 3H | H-1 | Methyl group on the chiral center, split into a doublet by the adjacent H-2. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its proximity to electronegative atoms.[8][9]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C=O | Carbonyl carbon of the carbamate group. |

| ~135 | C-4 | sp² hybridized carbon of the alkene.[10] |

| ~117 | C-5 | Terminal sp² hybridized carbon of the alkene.[10] |

| ~80 | Boc (C(CH₃)₃) | Quaternary carbon of the tert-butyl group. |

| ~52 | C-2 | Carbon of the chiral center, bonded to nitrogen. |

| ~40 | C-3 | Aliphatic methylene carbon. |

| ~30 | N-CH₃ | Carbon of the N-methyl group. |

| ~28 | Boc (C(CH₃)₃) | Methyl carbons of the tert-butyl group.[7] |

| ~20 | C-1 | Methyl carbon attached to the chiral center. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data with a 90° pulse angle.

-

Use a spectral width of 16 ppm.

-

Set the relaxation delay to 2 seconds.

-

Acquire 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire data with proton decoupling.

-

Use a spectral width of 240 ppm.

-

Set the relaxation delay to 3 seconds.

-

Acquire 1024 scans.

-

-

Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is expected to show characteristic absorption bands for the carbamate and alkene functional groups.[11][12]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3080 | Medium | =C-H stretch | Alkene |

| ~2975 | Strong | C-H stretch | Alkane (CH₃, CH₂, CH) |

| ~1690 | Strong | C=O stretch | Carbamate |

| ~1640 | Medium | C=C stretch | Alkene |

| ~1450, ~1370 | Medium | C-H bend | Alkane (CH₃, CH₂) |

| ~1160 | Strong | C-O stretch | Carbamate |

| ~990, ~915 | Strong | =C-H bend (out-of-plane) | Alkene |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectral Data

Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is expected to be observed. The fragmentation pattern will likely be dominated by the loss of the Boc group and cleavage adjacent to the nitrogen atom.[13][14]

Table 4: Predicted ESI-MS Fragmentation

| m/z | Proposed Fragment | Rationale |

| 214.18 | [M+H]⁺ | Protonated molecular ion (C₁₂H₂₄NO₂⁺) |

| 158.14 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the tert-butyl group. |

| 114.12 | [M - C₅H₉O₂ + H]⁺ | Loss of the entire Boc group. |

| 57.07 | [C₄H₉]⁺ | tert-butyl cation. |

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

For fragmentation data, perform tandem MS (MS/MS) on the protonated molecular ion (m/z 214.18).

-

Integrated Spectroscopic Analysis Workflow

A logical workflow is essential for the unambiguous characterization of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate.

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a robust, predicted spectroscopic dataset for (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established principles and analysis of analogous structures, serve as a reliable benchmark for researchers. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and comparability of results. By integrating these spectroscopic techniques according to the proposed workflow, scientists and drug development professionals can confidently verify the structure and purity of this and related chiral carbamates, facilitating their application in complex synthetic pathways.

References

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

Reddy, K. L., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]

-

Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

-

Chemistry LibreTexts. (2023). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 48(2), 358–364. [Link]

-

Tureček, F., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. National Institutes of Health. [Link]

-

OpenOChem Learn. Alkenes. [Link]

-

Gaddam, V., et al. (2015). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 7(10), 301-306. [Link]

-

Wang, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. MDPI. [Link]

-

ResearchGate. (2018). Synthesis of N-BOC amines by various routes. [Link]

-

Organic Chemistry | OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

NPTEL. 13C NMR spectroscopy • Chemical shift. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Alkenes | OpenOChem Learn [learn.openochem.org]

- 7. acdlabs.com [acdlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bhu.ac.in [bhu.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Starting materials for (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate synthesis

An In-Depth Technical Guide on the Synthesis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate

Introduction

(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereocenter within a homoallylic amine framework, makes it a valuable synthon for constructing complex, biologically active molecules. The primary challenge in its synthesis lies in the precise and efficient establishment of the (S)-stereochemistry at the C2 position. This guide provides a comprehensive overview of robust and modern synthetic strategies to access this target molecule, focusing on the critical asymmetric transformations required. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and explore both chemical and biocatalytic routes, offering researchers a well-rounded perspective for practical application.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals a multi-step pathway hinging on the formation of a key chiral intermediate. The synthesis can be deconstructed as follows:

-

N-Methylation: The final step is the methylation of the carbamate nitrogen.

-

Boc Protection: This involves the protection of a secondary amine precursor.

-

Asymmetric Synthesis: The core of the synthesis is the creation of the chiral homoallylic amine, (S)-pent-4-en-2-amine.

This strategic disconnection highlights that the synthesis of the chiral amine is the pivotal, value-adding transformation.

Caption: Retrosynthetic pathway for the target carbamate.

Synthesis of the Key Chiral Precursor: (S)-pent-4-en-2-amine

The enantioselective synthesis of chiral homoallylic amines is a well-explored area of modern organic chemistry.[1][2] We will focus on two highly effective and contemporary strategies: catalytic asymmetric allylation and biocatalytic reductive amination.

Strategy 1: Catalytic Asymmetric Imine Allylation

This powerful strategy involves the enantioselective addition of an allyl nucleophile to an imine or an in-situ generated iminium ion.[1] A three-component coupling reaction starting from an aldehyde, an amine source, and an allylsilane offers a highly convergent and atom-economical route.

Causality of Experimental Design: The success of this reaction hinges on a dual-catalyst system. A Lewis acid (e.g., a silyl triflate like TESOTf) activates an aldehyde-derived acetal to form a reactive oxocarbenium ion. This is intercepted by an amine source (tert-butyl carbamate, BocNH₂) to generate an iminium ion in situ. A chiral hydrogen-bond-donor (HBD) catalyst, such as a chiral thiourea, then creates a chiral environment around the iminium ion. This chiral complex selectively binds one face of the iminium ion, directing the nucleophilic attack of the allylsilane to produce the desired (S)-enantiomer with high fidelity.[1][2] The choice of a bulky allylsilane can further enhance stereocontrol.

Experimental Protocol: Asymmetric Three-Component Aza-Sakurai Reaction [1]

-

To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the chiral thiourea catalyst (e.g., (R,S)-4f from Jacobsen et al., 0.03 mmol, 10 mol%).

-

Add acetaldehyde dimethyl acetal (0.3 mmol, 1.0 equiv.) and tert-butyl carbamate (BocNH₂, 0.3 mmol, 1.0 equiv.).

-

Dissolve the components in anhydrous diethyl ether (3.0 mL, 0.1 M).

-

Cool the mixture to -50 °C.

-

Add allyltrimethylsilane (0.3 mmol, 1.0 equiv.) followed by triethylsilyl triflate (TESOTf, 0.03 mmol, 10 mol%).

-

Stir the reaction at -50 °C for 6-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is tert-butyl (S)-(pent-4-en-2-yl)carbamate. This intermediate can often be carried forward after purification by flash chromatography, or the Boc group can be cleaved under acidic conditions (e.g., TFA in CH₂Cl₂) to yield (S)-pent-4-en-2-amine.

Strategy 2: Biocatalytic Reductive Amination

Biocatalysis offers an environmentally benign and highly selective alternative for producing chiral amines. Reductive aminases (RedAms) are enzymes that catalyze the asymmetric amination of ketones using an amine donor and a reducing equivalent, typically supplied by a cofactor like NADPH.[3]

Causality of Experimental Design: This method leverages the inherent chirality of the enzyme's active site. The substrate, pent-4-en-2-one, binds to the active site in a specific orientation. An amine donor, often ammonia, is then delivered to one face of the carbonyl, forming an imine intermediate. The enzyme-bound NADPH cofactor subsequently reduces the imine, stereoselectively forming the (S)-amine. A cofactor recycling system, such as a glucose/glucose dehydrogenase (GDH) system, is typically employed to regenerate the expensive NADPH, making the process economically viable. The high selectivity of the enzyme often results in products with excellent enantiomeric excess (>97% ee).[3]

Experimental Protocol: Reductive Aminase-Catalyzed Asymmetric Synthesis [3]

-

Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).

-

To the buffer, add NADP⁺ (1 mM), glucose (100 mM), and glucose dehydrogenase (GDH, ~5 U/mL) for cofactor recycling.

-

Add the RedAm enzyme (e.g., from Neosartorya fischeri, NfRedAm) to a suitable concentration (e.g., 1-5 mg/mL).

-

Add the amine source, typically an ammonium salt like ammonium chloride (NH₄Cl, ~1 M).

-

Initiate the reaction by adding the ketone substrate, pent-4-en-2-one (e.g., 50 mM). A co-solvent like DMSO or isopropanol (5-10% v/v) may be used to improve substrate solubility.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

-

Monitor the reaction for amine formation and ketone consumption via GC or HPLC.

-

Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or MTBE) and adjusting the pH to >10 with NaOH to extract the free amine.

-

Separate the organic layer, dry over Na₂SO₄, and carefully concentrate to yield the chiral product, (S)-pent-4-en-2-amine.

Downstream Transformations: Protection and N-Methylation

Once the chiral amine is synthesized, two standard transformations complete the synthesis of the target molecule.

Caption: Forward synthetic workflow from the chiral amine intermediate.

Boc Protection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under mild acidic conditions.

Mechanism Rationale: The reaction proceeds via nucleophilic attack of the amine onto one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[4] A mild base is used to neutralize the protonated amine that forms, driving the reaction to completion.[5]

Experimental Protocol: Boc Protection of (S)-pent-4-en-2-amine [5]

-

Dissolve (S)-pent-4-en-2-amine (1.0 equiv.) in a suitable solvent system, such as a 2:1 mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (NaHCO₃, 1.2 equiv.) to the solution.

-

Cool the mixture in an ice-water bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC analysis indicates complete consumption of the starting amine.

-

Concentrate the mixture under vacuum to remove the dioxane.

-

Extract the remaining aqueous slurry with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford (S)-tert-butyl (pent-4-en-2-yl)carbamate, which can be purified by flash chromatography if necessary.

N-Methylation of the Boc-Protected Amine

The final step involves the methylation of the carbamate nitrogen. Because the N-H of a carbamate is significantly less acidic than a carboxylic acid proton but more acidic than an amide proton, a strong, non-nucleophilic base is required for deprotonation.

Mechanism Rationale: Sodium hydride (NaH), a strong base, deprotonates the carbamate nitrogen to form a sodium salt.[6] This resulting anion is a potent nucleophile that readily attacks an electrophilic methyl source, such as iodomethane (MeI), in an Sₙ2 reaction to form the N-methylated product.[7] The reaction is typically performed in an aprotic solvent like THF to prevent quenching of the hydride.

Experimental Protocol: N-Methylation [6]

-

To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.).

-

Wash the NaH with dry hexanes to remove the mineral oil, then carefully suspend it in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve (S)-tert-butyl (pent-4-en-2-yl)carbamate (1.0 equiv.) in anhydrous THF.

-

Add the carbamate solution dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Add iodomethane (MeI, 1.5 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude residue by flash column chromatography on silica gel to yield the final product, (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate.

Data Summary

The following table summarizes the expected outcomes for the described synthetic sequence. Yields and enantiomeric excess are representative and may vary based on specific conditions and substrate purity.

| Step | Transformation | Key Reagents | Solvent(s) | Typical Yield | Typical e.e. (%) |

| 1 | Asymmetric Allylation | TESOTf, Chiral Thiourea, Allyl-TMS | Diethyl Ether | 70-90% | >95% |

| 1 (alt) | Biocatalytic Amination | RedAm, NADPH, GDH, NH₄Cl | Aqueous Buffer | 85-99% | >97% |

| 2 | Boc Protection | (Boc)₂O, NaHCO₃ | Dioxane / H₂O | 90-98% | N/A |

| 3 | N-Methylation | NaH, MeI | THF | 75-90% | N/A |

Conclusion

The synthesis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is readily achievable through a strategic, multi-step sequence. The critical step—establishing the (S)-stereocenter—can be addressed with high efficiency and stereoselectivity using modern synthetic methods. Both catalytic asymmetric allylation and biocatalytic reductive amination represent state-of-the-art approaches that provide access to the key chiral amine precursor with excellent enantiopurity. Subsequent standard protection and alkylation steps complete the synthesis. The choice between the chemical and enzymatic routes for the key transformation will depend on factors such as scale, available equipment, and specific project requirements, with both methods offering robust and reliable pathways for researchers in drug discovery and development.

References

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

Jacobsen, E. N., et al. (2021). Enantioselective, Catalytic Multicomponent Synthesis of Homoallylic Amines Enabled by Hydrogen-Bonding and Dispersive Interactions. Journal of the American Chemical Society. Available at: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

-

Chemistry LibreTexts. 24.6: Synthesis of Amines. Available at: [Link]

-

MDPI. Special Issue: Development of Asymmetric Synthesis. Available at: [Link]

-

MDPI. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

ACS Publications. New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Available at: [Link]

-

ACS Publications. On the Selective N-Methylation of BOC-Protected Amino Acids. Available at: [Link]

-

Yale University. Asymmetric Synthesis of Amines - Ellman Laboratory. Available at: [Link]

-

ACS Publications. Enantioselective Synthesis of Homoallylic Amines through Reactions of (Pinacolato)allylborons with Aldimines Catalyzed by Chiral C1-Symmetric NHC−Cu Complexes. Available at: [Link]

-

Lokey Lab Protocols - Wikidot. N-Methylation of Boc amino acids. Available at: [Link]

-

Molbase. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Available at: [Link]

-

NIH National Center for Biotechnology Information. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available at: [Link]

-

NIH National Center for Biotechnology Information. Diastereo- and Enantioselective Synthesis of Homoallylic Amines Bearing Quaternary Carbon Centers. Available at: [Link]

-

The Royal Society of Chemistry. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Available at: [Link]

-

PubMed. N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Available at: [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

-

SciSpace. Enantioselective synthesis of homoallylic amines through reactions of (pinacolato)allylborons with aryl-, heteroaryl-, alkyl-, o. Available at: [Link]

-

OpenStax. 24.6 Synthesis of Amines - Organic Chemistry. Available at: [Link]

-

ChemRxiv. Enantioselective, Catalytic Multicomponent Synthesis of Homoallylic Amines Enabled by Hydrogen-Bonding and Dispersive Interactions. Available at: [Link]

-

Organic Syntheses. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Available at: [Link]

- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

The Royal Society of Chemistry. Direct catalytic asymmetric synthesis of α-chiral primary amines. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 5. prepchem.com [prepchem.com]

- 6. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate

CAS Number: 833453-02-4

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate. It details the compound's physicochemical properties, a robust synthetic pathway, and its potential applications in medicinal chemistry and drug discovery.

Introduction: A Versatile Chiral Building Block

(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is a chiral carbamate derivative that holds significant potential as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures for novel therapeutics. The carbamate functional group is a key structural motif in numerous approved drugs, valued for its chemical stability and ability to act as a bioisostere for amide bonds, which can enhance a molecule's pharmacokinetic profile.[1] The presence of a terminal alkene and a chiral center in (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate provides multiple points for further chemical modification, making it a valuable intermediate in the synthesis of diverse and complex target molecules.

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a cornerstone of modern organic synthesis, offering robust protection under a wide range of reaction conditions while being readily removable under acidic conditions.[2] This feature allows for the selective manipulation of other functional groups within a molecule. The N-methyl group can be crucial for modulating the biological activity and physicochemical properties of a final drug compound, such as its potency, selectivity, and metabolic stability.

Physicochemical Properties

A comprehensive table of the physicochemical properties of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is provided below. These properties are crucial for its handling, reaction setup, and potential formulation in drug development processes.

| Property | Value | Source |

| CAS Number | 833453-02-4 | [3] |

| Molecular Formula | C11H21NO2 | Inferred from structure |

| Molecular Weight | 199.29 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and alcohols. Slightly soluble in petroleum ether and water. | [4] |

Synthesis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate: A Two-Step Approach

The synthesis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate can be efficiently achieved through a two-step process starting from the commercially available (S)-pent-4-en-2-amine. The first step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by the N-methylation of the resulting carbamate.

Step 1: Synthesis of (S)-tert-butyl (pent-4-en-2-yl)carbamate

The initial step focuses on the chemoselective N-tert-butoxycarbonylation of the primary amine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a mild base to neutralize the acid generated during the reaction.

Experimental Protocol: N-Boc Protection

Materials:

-

(S)-pent-4-en-2-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-pent-4-en-2-amine (1.0 eq) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (e.g., triethylamine, 1.5 - 2.0 eq) dropwise to the stirred solution.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 - 1.2 eq) in a small amount of the same anhydrous solvent.

-

Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-tert-butyl (pent-4-en-2-yl)carbamate.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Caption: Workflow for N-Boc protection of (S)-pent-4-en-2-amine.

Step 2: N-Methylation of (S)-tert-butyl (pent-4-en-2-yl)carbamate

The second step involves the alkylation of the N-H bond of the carbamate with a methylating agent. A common and effective method utilizes a strong base to deprotonate the carbamate nitrogen, followed by quenching with an electrophilic methyl source like methyl iodide.

Experimental Protocol: N-Methylation

Materials:

-

(S)-tert-butyl (pent-4-en-2-yl)carbamate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (S)-tert-butyl (pent-4-en-2-yl)carbamate (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 - 1.5 eq) portion-wise to the stirred solution. Allow the effervescence to subside between additions.

-

After the addition of NaH is complete, add methyl iodide (1.5 - 2.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for several hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

The resulting crude product, (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate, can be purified by flash column chromatography.

Caption: Workflow for N-methylation of the Boc-protected amine.

Applications in Drug Development and Medicinal Chemistry

While specific applications for (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate are not extensively documented in the public literature, its structural features suggest significant potential in several areas of drug discovery.

-

Chiral Scaffolding: The stereocenter at the C2 position makes this compound an attractive starting material for the enantioselective synthesis of biologically active molecules. The stereochemistry of a drug is often critical for its efficacy and safety.

-

Peptidomimetics: The carbamate linkage can serve as a more stable replacement for the amide bond in peptides, leading to peptidomimetics with improved metabolic stability and cell permeability.[1] This is particularly relevant in the design of protease inhibitors and other drugs that target protein-protein interactions.

-

Introduction of a Terminal Alkene: The pent-4-enyl group provides a handle for a variety of chemical transformations, including olefin metathesis, hydroboration-oxidation, and Heck coupling. These reactions allow for the elaboration of the carbon skeleton and the introduction of diverse functional groups, enabling the synthesis of a wide range of analogs for structure-activity relationship (SAR) studies.

-

Modulation of Physicochemical Properties: The N-methyl group and the tert-butyl group can influence the lipophilicity, polarity, and steric bulk of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The ability to fine-tune these properties is crucial in the optimization of drug candidates.

The overall synthetic pathway can be visualized as a logical progression from a simple chiral amine to a more complex and functionalized building block, ready for incorporation into larger drug-like molecules.

Sources

An In-depth Technical Guide to the Molecular Structure of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Physicochemical Properties

(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is a chiral organic molecule featuring a carbamate functional group. The structure is characterized by a pent-4-en-2-yl backbone, indicating a five-carbon chain with a double bond between carbons 4 and 5, and the nitrogen of the carbamate attached to the chiral center at carbon 2. The "(S)" designation signifies the specific stereochemical configuration at this chiral center. The nitrogen atom is further substituted with a methyl group and a tert-butoxycarbonyl (Boc) protecting group.

The carbamate functionality is an amide-ester hybrid that imparts significant chemical stability.[1][2] Carbamates are widely employed in medicinal chemistry as peptide bond isosteres and in the design of prodrugs due to their ability to enhance cell membrane permeability and their relative resistance to proteolytic degradation.[1][2] The Boc group is a common protecting group for amines, readily installed and removed under specific acidic conditions, making it a valuable tool in multi-step organic synthesis.[3]

Table 1: Predicted Physicochemical Properties of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate

| Property | Predicted Value | Justification |

| Molecular Formula | C12H23NO2 | Based on structural components. |

| Molecular Weight | 213.32 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil | Inferred from similar N-Boc protected amines. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc); Insoluble in water. | Typical for Boc-protected amines. |

| Boiling Point | Not available (likely high-boiling) | Carbamate group increases boiling point. |

| Chirality | Chiral at C2 | As designated by "(S)" nomenclature. |

Postulated Synthetic Pathways

While a direct, published synthesis for (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate has not been identified, a plausible and efficient synthetic route can be designed based on well-established organic transformations. The proposed pathway begins with the commercially available chiral amine, (S)-pent-4-en-2-amine.

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol 1: Synthesis of (S)-tert-butyl pent-4-en-2-ylcarbamate (Intermediate)

This initial step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction in organic synthesis.

Materials:

-

(S)-pent-4-en-2-amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-pent-4-en-2-amine (1.0 eq) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (e.g., triethylamine, 1.5 eq) dropwise to the stirred solution.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of the same anhydrous solvent.

-

Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).